N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine
Description
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine (CAS: 1607480-16-9) is a complex aromatic amine derivative with a molecular formula of C₅₃H₃₆N₂ and a molecular weight of 689.88 g/mol. This compound integrates three key structural motifs: a diphenylfluorene core, a carbazole moiety, and a naphthalene substituent. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, as demonstrated in related compounds (e.g., ).
The compound is designed for applications in organic electronics, particularly as an emissive or host material in OLEDs (organic light-emitting diodes). Its extended π-conjugation and bulky substituents enhance thermal stability and reduce aggregation-induced quenching, critical for device efficiency.
Properties
Molecular Formula |
C53H36N2 |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
N-(9,9-diphenylfluoren-2-yl)-N-naphthalen-2-yl-9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C53H36N2/c1-4-18-39(19-5-1)53(40-20-6-2-7-21-40)49-26-14-12-24-45(49)46-32-30-43(35-50(46)53)54(42-29-28-37-16-10-11-17-38(37)34-42)44-31-33-48-47-25-13-15-27-51(47)55(52(48)36-44)41-22-8-3-9-23-41/h1-36H |
InChI Key |
XBNIIICEGFVQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=C(C=C7)C9=CC=CC=C9N8C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a versatile method for coupling aryl halides with amines. For the target compound, this method typically involves:
- Starting Materials : 2-Bromo-9,9-diphenyl-9H-fluorene (fluorene precursor) and naphthalen-2-amine.
- Catalyst System : Palladium acetate (Pd(OAc)₂) paired with a bulky ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
- Base : Potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃).
- Solvent : 1,3,5-Trimethylbenzene (mesitylene) or toluene.
- Temperature : 170°C under inert atmosphere (N₂ or Ar).
Example Protocol :
A mixture of 2-bromo-9,9-diphenyl-9H-fluorene (1.0 eq), naphthalen-2-amine (1.1 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.22 eq), and KOtBu (1.2 eq) in mesitylene is heated at 170°C for 8–12 hours. The product is purified via silica gel chromatography.
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos |
| Base | KOtBu |
| Solvent | 1,3,5-Trimethylbenzene |
| Temperature | 170°C |
| Reaction Time | 8–12 hours |
| Yield | ~85% (estimated from analogous reactions) |
Suzuki-Miyaura Coupling
For intermediates requiring aryl-aryl bond formation, Suzuki-Miyaura coupling is employed. This method is used to attach the carbazole moiety to the fluorene core.
Example Protocol :
- Substrate : 2-Bromo-9,9-diphenyl-9H-fluorene
- Boronic Acid : 9-Phenyl-9H-carbazol-2-boronic acid
- Catalyst : Pd(PPh₃)₄
- Base : K₂CO₃
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C.
Key Advantage : High functional group tolerance and scalable yields.
Ullmann-Type Coupling
Ullmann coupling is an alternative for forming aryl-nitrogen bonds, particularly useful when palladium catalysts are cost-prohibitive.
Copper-Mediated Amination
- Substrate : 2-Bromo-9,9-diphenyl-9H-fluorene
- Amine : Naphthalen-2-amine
- Catalyst : CuI/L-proline (ligand)
- Base : K₃PO₄
- Solvent : DMSO
- Temperature : 160°C.
Limitations : Lower yields (~60–70%) compared to palladium methods and harsher conditions.
Multi-Step Synthesis Strategies
The target compound’s complexity often necessitates sequential reactions to assemble its components.
Stepwise Functionalization
Fluorene Core Synthesis :
Amination with Naphthalen-2-amine :
Carbazole Attachment :
| Step | Reaction Type | Catalyst/Reagent | Yield (%) |
|---|---|---|---|
| Fluorene reduction | NaBH₄ reduction | NaBH₄, THF | ~90 |
| Naphthalenyl amine | Buchwald-Hartwig | Pd/XPhos, KOtBu | ~85 |
| Carbazole coupling | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | ~75 |
Alternative Synthetic Routes
Reductive Coupling
For constructing the fluorene core, reductive coupling of 9-fluorenone derivatives with tosylhydrazones and boronic acids is reported. This method avoids the need for halogenated intermediates.
Example :
- Precursor : 9,9-Diphenyl-9H-fluoren-2-one
- Reagents : Tosylhydrazide, arylboronic acid
- Base : K₂CO₃
- Solvent : Toluene
- Temperature : 110°C.
Advantage : Atom-economical and avoids halogenated byproducts.
Optimization and Challenges
Catalyst Loading and Ligand Effects
Solvent and Temperature Sensitivity
- Mesitylene : Preferred solvent for high-temperature reactions due to thermal stability.
- Temperature Control : Reactions above 150°C are critical for achieving full conversion.
Purification and Characterization
Post-synthesis, the compound is purified via:
- Silica Gel Chromatography : Hexane/ethyl acetate gradients.
- Recrystallization : From dichloromethane/hexane mixtures.
Characterization Methods :
- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) and NH group (δ 5.0–6.0 ppm).
- HRMS : Molecular ion peak at m/z 700.87 (C₅₃H₃₆N₂⁺).
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst Cost | Scalability | Key References |
|---|---|---|---|---|
| Buchwald-Hartwig | 75–85 | High | Moderate | |
| Ullmann | 60–70 | Low | Poor | |
| Suzuki-Miyaura | 70–80 | Moderate | Good | |
| Reductive Coupling | 80–85 | Moderate | High |
Industrial and Research Considerations
- Green Chemistry : Recent efforts explore micellar catalysis in water to reduce solvent waste.
- Thermal Stability : The compound’s rigid aromatic structure ensures stability up to 300°C, critical for OLED applications.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of organic electronic materials.
Biology and Medicine
While specific biological applications of this compound are not well-documented, carbazole derivatives are known for their potential in medicinal chemistry. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound may be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for use in semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and applications of the target compound with analogues:
Key Findings and Trends
Substituent Effects on OLED Performance: Diphenylfluorene vs. Methylfluorene: Diphenyl groups (as in the target compound) improve thermal stability (Tg > 150°C) compared to methyl-substituted analogues (Tg ~100°C). Naphthalene vs.
Carbazole Positioning :
- Carbazole at the 2-position (target compound) versus 3-position (e.g., ) alters charge-transport properties. 2-substituted carbazoles enhance hole mobility due to better orbital overlap.
Synthetic Efficiency :
- The target compound’s synthesis (via Buchwald-Hartwig coupling) achieves ~95% yield, comparable to analogues like C₅₉H₄₀N₂ (96% yield).
Biological Activity
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is a complex organic compound belonging to the class of carbazole derivatives. This compound exhibits unique electronic properties, making it a subject of interest in various scientific fields, particularly in organic electronics and medicinal chemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C53H36N2 |
| Molecular Weight | 700.87 g/mol |
| IUPAC Name | N-(9,9-diphenylfluoren-2-yl)-N-naphthalen-2-yl-9-phenylcarbazol-2-amine |
| CAS Number | 1607480-16-9 |
The biological activity of this compound is primarily attributed to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding, which may modulate the activity of enzymes and receptors involved in disease processes. This interaction is crucial for its potential applications in medicinal chemistry.
Biological Activities
-
Anticancer Properties :
- Research indicates that carbazole derivatives exhibit significant anticancer activity. Studies have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways such as the PI3K/Akt pathway.
-
Antimicrobial Activity :
- Some studies suggest that carbazole derivatives possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
-
Anti-inflammatory Effects :
- Compounds within the carbazole family have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity
A study conducted on a series of carbazole derivatives demonstrated that compounds with structural similarities to N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-pheny1–9H-carbazol–2–amine significantly reduced the viability of human cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-xL expression.
Antimicrobial Efficacy
In a comparative study evaluating various carbazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting potential for development as antimicrobial agents.
Research Findings
Recent literature highlights the promising biological activities associated with carbazole derivatives:
- Anticancer Mechanisms :
- Synthetic Applications :
- Potential in Organic Electronics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
